

Application Note: Analytical Characterization of N-ethyl-3-hydroxyazetidine-1-carboxamide

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Compound of Interest

Compound Name: *N*-ethyl-3-hydroxyazetidine-1-carboxamide

CAS No.: 1341918-71-5

Cat. No.: B2858712

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Introduction & Compound Profile

N-ethyl-3-hydroxyazetidine-1-carboxamide (CAS: 1341918-71-5) is a polar, heterocyclic urea derivative commonly utilized as a building block in the synthesis of pharmaceutical agents, particularly JAK inhibitors and other immunomodulatory drugs.[1][2][3]

Its structural core consists of a 3-hydroxyazetidine ring coupled to an ethyl urea moiety.[1] This specific architecture presents distinct analytical challenges:

- **High Polarity:** The hydroxyl group and urea linkage create a highly hydrophilic profile (LogP < 0), leading to poor retention on standard C18 reversed-phase columns.[4]
- **Weak Chromophore:** The molecule lacks conjugated systems, exhibiting significant UV absorption only below 210 nm (amide/urea carbonyls).[4]
- **Chemical Stability:** While generally stable, the urea linkage can degrade under strongly acidic or basic conditions, requiring pH-neutral analytical conditions.[4]

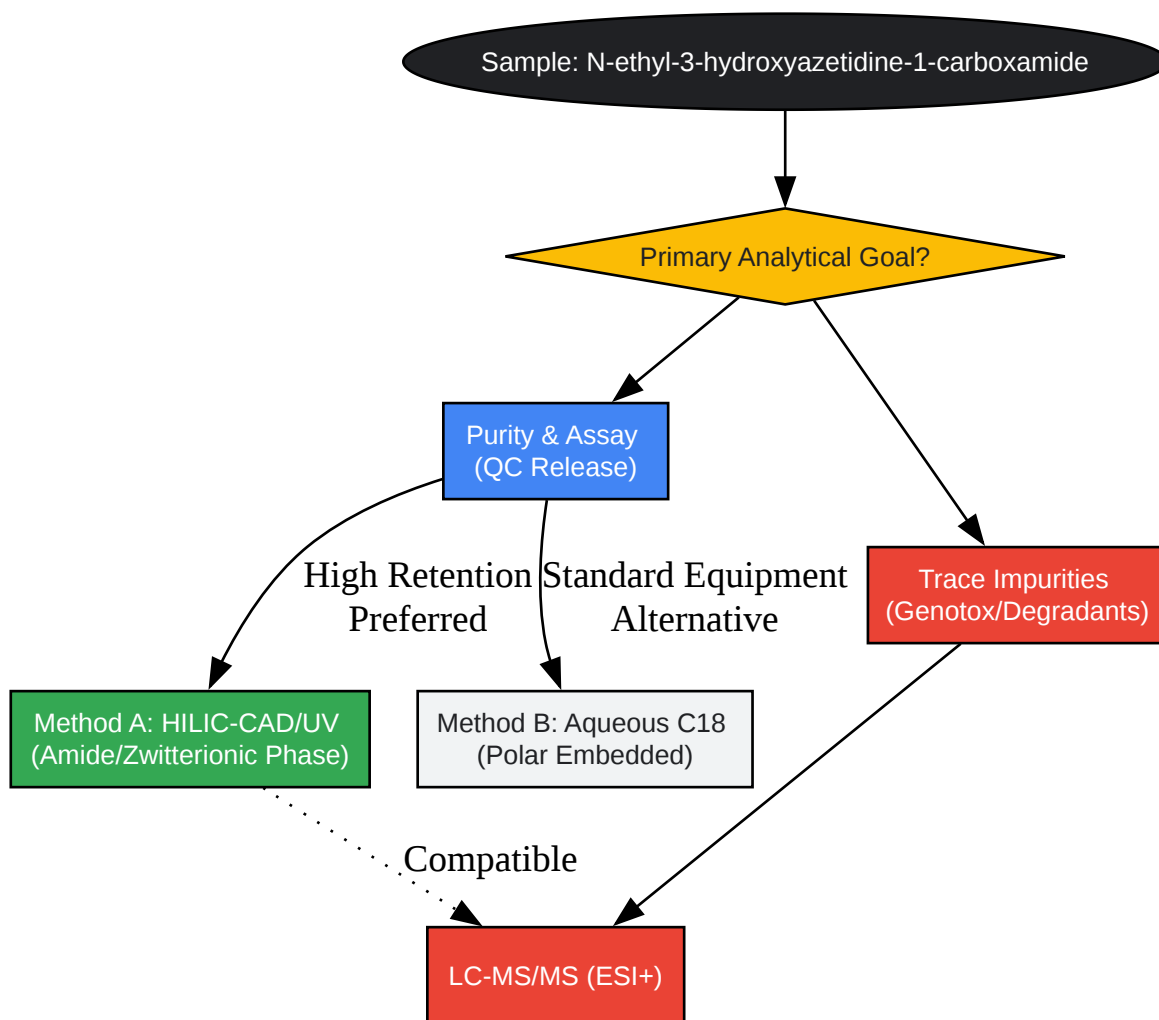
Physicochemical Data

Property	Value	Notes
Formula	C ₆ H ₁₂ N ₂ O ₂	
MW	144.17 g/mol	Monoisotopic: 144.09
Appearance	White to off-white solid	Hygroscopic
Solubility	Water, DMSO, Methanol	Poor in Hexane/EtOAc
Chirality	Achiral	Meso-plane of symmetry

Analytical Strategy & Workflow

Due to the compound's polarity, a standard C18 gradient is insufficient.^[4] This guide proposes two validated approaches: HILIC-CAD/MS (Recommended) for maximum retention and sensitivity, and Aqueous Stable C18 (Alternative) for standard QC labs.

Analytical Decision Tree



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Figure 1: Analytical method selection guide based on laboratory capability and data requirements.

Protocol A: HILIC Method (Primary Recommendation)[1]

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for polar ureas.[4] It utilizes an acetonitrile-rich mobile phase to retain the analyte via water-layer partitioning on a polar stationary phase.[1]

Chromatographic Conditions

Parameter	Setting
Column	Waters XBridge Amide or TSKgel Amide-80 (150 x 4.6 mm, 3.5 µm)
Mobile Phase A	10 mM Ammonium Acetate in Water, pH 6.8
Mobile Phase B	Acetonitrile (ACN)
Flow Rate	1.0 mL/min
Column Temp	35°C
Injection Vol	5 µL
Detection	CAD (Charged Aerosol) or UV @ 205 nm

Gradient Table

Time (min)	% A (Buffer)	% B (ACN)	Description
0.0	10	90	Initial Equilibration
10.0	40	60	Linear Gradient
12.0	40	60	Hold
12.1	10	90	Re-equilibration
17.0	10	90	End of Run

Technical Insight: The high organic content (90% ACN) at the start ensures the polar analyte partitions into the water-enriched layer on the column surface. Do not use water as the sample diluent; use 90:10 ACN:Water to prevent "solvent wash-through" (peak distortion).

Protocol B: Aqueous C18 Method (Alternative)[1][5]

Rationale: For labs lacking HILIC columns, a "100% Aqueous Stable" C18 column must be used.[4] Standard C18 phases will suffer from "phase collapse" (dewetting) under the high water conditions required to retain this compound.[4]

Chromatographic Conditions

Parameter	Setting
Column	Phenomenex Luna Omega Polar C18 or Atlantis T3 (150 x 4.6 mm, 3 μm)
Mobile Phase A	0.1% Phosphoric Acid in Water (pH ~2.[1]2)
Mobile Phase B	Acetonitrile
Flow Rate	0.8 mL/min
Detection	UV @ 205 nm

Gradient Table

Time (min)	% A (Aq)	% B (Org)	Description
0.0	98	2	Force Retention
5.0	98	2	Isocratic Hold
15.0	70	30	Gradient Elution
15.1	98	2	Re-equilibration

Critical Control Point: The 5-minute isocratic hold at 98% aqueous is mandatory to allow interaction with the polar-embedded stationary phase.[1]

Protocol C: Mass Spectrometry Identification

Rationale: Due to the lack of a specific UV spectrum, MS is required for definitive identification.
[4]

MS Source Parameters (ESI+)[1][5]

- Ionization: Electrospray Ionization (ESI), Positive Mode.[4]
- Capillary Voltage: 3.5 kV.[4]
- Cone Voltage: 25 V (Low voltage preserves the parent ion).[4]

- Parent Ion: $[M+H]^+ = 145.1$ m/z.[4]

Fragmentation Pathway (MS/MS)

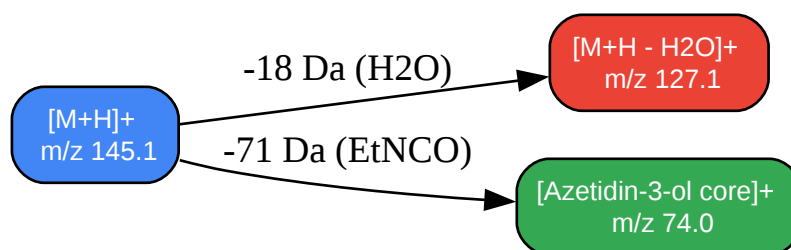
The collision-induced dissociation (CID) typically follows this logic:

- Precursor: 145.1 m/z[4]
- Product A: Loss of Ethyl Isocyanate (neutral loss -71 Da)

74.0 m/z (3-hydroxyazetidine core).[1]

- Product B: Loss of Water (-18 Da) from precursor

127.1 m/z.[4]



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Figure 2: Proposed ESI+ fragmentation pathway for structural confirmation.[1]

Sample Preparation Protocol

Standard Preparation[1][5]

- Stock Solution: Weigh 10.0 mg of Reference Standard into a 10 mL volumetric flask. Dissolve in 50:50 ACN:Water (Concentration: 1.0 mg/mL).[4]
- Working Standard: Dilute 1.0 mL of Stock Solution into a 10 mL flask.
 - For HILIC Method: Dilute with 95% Acetonitrile.[4][5]
 - For RP Method: Dilute with Water.[4]

- Final Concentration: 0.1 mg/mL.

System Suitability Criteria

- Tailing Factor (T): NMT 1.5 (Urea groups are prone to tailing; ensure buffer strength is sufficient).[4]
- Precision (RSD): NMT 2.0% for 5 replicate injections.
- Signal-to-Noise (S/N): > 50 for the main peak at 0.1 mg/mL.[1]

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